Welcome to the BenchChem Online Store!
molecular formula C16H12ClNOS B8510688 6-(Benzylthio)-1-chloroisoquinolin-4-ol

6-(Benzylthio)-1-chloroisoquinolin-4-ol

Cat. No. B8510688
M. Wt: 301.8 g/mol
InChI Key: HWBULDQAYUTXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09012443B2

Procedure details

6-(benzylthio)-1-chloro-4-methoxyisoquinoline (Intermediate VVV; 0.400 g, 1.267 mmol) was dissolved in DCM (12.67 ml) and cooled to 0° C. Boron tribromide (0.487 ml, 5.06 mmol) was added and the reaction was stirred for 30 minutes, then warmed to room temperature and stirred overnight. The reaction was cooled to 0° C. and carefully quenched with saturated sodium bicarbonate solution. The reaction was diluted with ethyl acetate and the layers were separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried with sodium sulfate, filtered, and concentrated to afford crude 6-(benzylthio)-1-chloroisoquinolin-4-ol as an orange solid. (ESI) 302.1 (M+H)+.
Name
6-(benzylthio)-1-chloro-4-methoxyisoquinoline
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
12.67 mL
Type
solvent
Reaction Step One
Quantity
0.487 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15]([Cl:19])=[N:14][CH:13]=[C:12]2[O:20]C)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(Br)(Br)Br>C(Cl)Cl>[CH2:1]([S:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15]([Cl:19])=[N:14][CH:13]=[C:12]2[OH:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
6-(benzylthio)-1-chloro-4-methoxyisoquinoline
Quantity
0.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1C=C2C(=CN=C(C2=CC1)Cl)OC
Name
Quantity
12.67 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.487 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with saturated sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
The reaction was diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1C=C2C(=CN=C(C2=CC1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.